molecular formula C8H8N2O4 B1396210 3-Nitro-2-(oxetan-3-yloxy)pyridine CAS No. 1349716-64-8

3-Nitro-2-(oxetan-3-yloxy)pyridine

Cat. No. B1396210
M. Wt: 196.16 g/mol
InChI Key: GNVZIPRMGVTJNB-UHFFFAOYSA-N
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Description

3-Nitro-2-(oxetan-3-yloxy)pyridine, also known as NOYP, is a nitrogen-containing heterocyclic compound1. It has a molecular formula of C8H8N2O4 and a molecular weight of 196.16 g/mol1.



Synthesis Analysis

The synthesis of 3-Nitro-2-(oxetan-3-yloxy)pyridine is not explicitly detailed in the search results. However, it’s available for purchase from various chemical suppliers21.



Molecular Structure Analysis

The molecular structure of 3-Nitro-2-(oxetan-3-yloxy)pyridine comprises a pyridine ring with a nitro group at the 3-position and an oxetane ring attached to the 2-position via an ether linkage1.



Chemical Reactions Analysis

The specific chemical reactions involving 3-Nitro-2-(oxetan-3-yloxy)pyridine are not detailed in the search results. However, oxetane rings are known to undergo ring-opening reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Nitro-2-(oxetan-3-yloxy)pyridine are not explicitly mentioned in the search results. However, its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol1.


Scientific Research Applications

Preparation and Charge-Transfer Complex Formation

3-Nitro-2-(oxetan-3-yloxy)pyridine is involved in the synthesis of complex compounds like nitropyrido[3,4-c]furoxan derivatives. For instance, 7-Nitro[1,2,5]oxadiazolo[3,4-c]pyridine 3-oxide was obtained through the decomposition of related pyridine compounds, showing capabilities in forming charge-transfer complexes with aromatic hydrocarbons and adding elements of water to yield crystalline hydrates (Bailey, Heaton, & Murphy, 1971).

Nitration Processes and Directive Influences

The nitration of pyridine derivatives, including those similar to 3-Nitro-2-(oxetan-3-yloxy)pyridine, has been studied to understand the directive influences during these processes. Research shows that different substituents like bromine, ethoxy, or methyl groups impact the nitration path, especially when heated with a mixture of fuming nitric acid and sulfuric acid (Hertog, Kolder, & Combe, 2010).

Synthesis and Thermal Behavior in Energetic Materials

This compound plays a role in the synthesis of energetic materials. For example, a study on a fused, tricyclic pyridine-based energetic material highlighted the synthesis process and the resulting compound's properties like high density and detonation properties (Ma, Pan, Jiang, Liu, & Yao, 2018).

Crystal Structure Analysis

Crystallographic studies involving similar pyridine derivatives have been conducted to determine structures useful in various applications. For instance, the crystal structure of 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine was determined, offering insights into the molecular arrangements and potential applications in materials science (Rybakov, Zhukov, Babaev, & Sonneveld, 2001).

Luminescent Sensor Applications

Lanthanide-MOFs constructed from mixed dicarboxylate ligands, including pyridine derivatives, have been used as multi-responsive luminescent sensors. These sensors have shown high selectivity and sensitivity in detecting various substances, demonstrating the compound's potential in sensor technology (Zhang, Zhan, Liang, Chen, Liu, Jia, & Hu, 2018).

Oxidation and Reactivity Studies

Studies on the oxidation of ligands in nitro complexes, involving similar pyridine compounds, have provided valuable insights into their reactivity and potential applications in catalysis and material synthesis (Keene, Salmon, Walsh, Abruña, & Meyer, 1980).

Spectroscopic Analysis and Synthetic Applications

The synthesis and spectroscopic analysis of pyridine derivatives, including 3-Nitro-2-(oxetan-3-yloxy)pyridine, have been performed to understand their optical properties and potential applications in fields like pharmaceuticals and materials science (Cetina, Tranfić, Sviben, & Jukić, 2010).

Safety And Hazards

The safety and hazards associated with 3-Nitro-2-(oxetan-3-yloxy)pyridine are not detailed in the search results. However, Material Safety Data Sheets (MSDS) should be consulted when handling this compound4.


Future Directions

The future directions of research involving 3-Nitro-2-(oxetan-3-yloxy)pyridine are not specified in the search results. However, given its unique structure, it may continue to attract research interest1.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.


properties

IUPAC Name

3-nitro-2-(oxetan-3-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c11-10(12)7-2-1-3-9-8(7)14-6-4-13-5-6/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVZIPRMGVTJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-2-(oxetan-3-yloxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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